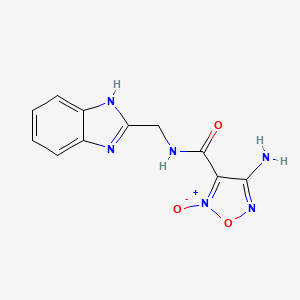
N-(3-fluorophenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide (FMe), also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been widely studied for its potential applications in cancer treatment. Sorafenib was first discovered in 1996 by Bayer AG and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Wirkmechanismus
Sorafenib works by inhibiting the activity of several kinases that are involved in the regulation of cell proliferation, angiogenesis, and apoptosis. Specifically, Sorafenib inhibits the activity of Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, Sorafenib prevents the activation of downstream signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and inhibit angiogenesis. Sorafenib has also been shown to inhibit the activity of several kinases that are involved in the regulation of cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Sorafenib is that it has been extensively studied for its potential applications in cancer treatment, and its mechanism of action is well understood. Sorafenib has also been shown to be effective in inhibiting the growth of tumor cells in vitro and in vivo. However, one of the limitations of Sorafenib is that it can be toxic to normal cells, which can limit its clinical use.
Zukünftige Richtungen
There are several future directions for the study of Sorafenib. One area of research is the development of Sorafenib analogs that have improved efficacy and reduced toxicity. Another area of research is the combination of Sorafenib with other cancer therapies to improve its efficacy. Additionally, the use of Sorafenib in the treatment of other types of cancer is an area of active research.
Synthesemethoden
The synthesis of Sorafenib involves a multistep process that begins with the reaction of 3-fluoroaniline with 4-methylbenzoyl chloride to form 3-fluoro-4-methylbenzanilide. This intermediate is then reacted with 4-morpholine sulfonamide to form Sorafenib.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in the regulation of cell proliferation, angiogenesis, and apoptosis. Sorafenib has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-13-5-6-14(18(22)20-16-4-2-3-15(19)12-16)11-17(13)26(23,24)21-7-9-25-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZWJBIKKMVRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-amino-5-cyano-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl morpholine-4-carboxylate](/img/structure/B6020797.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-[(4-methyl-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B6020804.png)

![methyl 5-{[1-(4-isobutylbenzyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6020821.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6020829.png)
![5-(2,4-dichlorophenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6020831.png)
![2-(1H-benzimidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6020842.png)
![6-bromo-2-(4-chlorophenyl)-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B6020853.png)
![2-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6020854.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}methanamine](/img/structure/B6020869.png)
![ethyl 4-methyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B6020883.png)

![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B6020900.png)
![N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020904.png)